molecular formula C18H19N3O4 B10999569 3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10999569
M. Wt: 341.4 g/mol
InChI Key: ZQZWOGRYFPXQOF-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound belonging to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound features a benzimidazole moiety, which is a common structural motif in many biologically active molecules.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C18H19N3O4/c1-23-10-17-20-15-5-4-12(8-16(15)21-17)19-18(22)11-6-13(24-2)9-14(7-11)25-3/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

ZQZWOGRYFPXQOF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.

    Coupling with 3,5-Dimethoxybenzoic Acid: The final step involves coupling the benzimidazole derivative with 3,5-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Research indicates that 3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide exhibits promising biological activities:

  • Anticancer Properties : The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through modulation of apoptotic pathways and cell cycle arrest.
  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, potentially effective against resistant strains of bacteria and fungi.

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for therapeutic applications in:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant microorganisms.

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of benzimidazole compounds, including this one, showed significant cytotoxicity against HeLa and A549 cancer cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Studies : Research on similar benzimidazole derivatives revealed their effectiveness against various bacterial strains, suggesting that this compound may share similar properties .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of both the benzimidazole moiety and the methoxymethyl group. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications.

Biological Activity

3,5-Dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide (CAS Number: 1224169-96-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various research studies to provide a comprehensive overview.

The molecular formula of this compound is C18H19N3O4C_{18}H_{19}N_{3}O_{4}, with a molecular weight of 341.4 g/mol. It features a benzimidazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₄
Molecular Weight341.4 g/mol
CAS Number1224169-96-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzimidazole ring and subsequent modifications to introduce methoxy and benzamide functionalities. Specific synthetic routes may vary but generally follow established organic chemistry protocols for constructing complex heterocycles.

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of related benzimidazole derivatives against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines, indicating significant potential as anticancer agents. The compound's mechanism may involve the inhibition of tubulin polymerization or interference with DNA synthesis, common pathways exploited by many anticancer drugs .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-73.1
HCT1163.7
HEK2935.3

Antibacterial Activity

In addition to its anticancer properties, the compound has shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as leads in developing new antibacterial therapies .

Table 2: Antibacterial Activity

Bacterial StrainMIC (µM)
E. faecalis8
S. aureus16

The exact mechanism through which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the compound interacts with specific cellular targets such as enzymes involved in cell division or metabolic pathways critical for cancer cell survival. The presence of methoxy groups may enhance lipophilicity and facilitate better membrane penetration, leading to increased bioavailability at target sites .

Case Studies

Several case studies have evaluated the efficacy of benzimidazole derivatives in clinical settings. For example, a study involving a series of benzimidazole compounds demonstrated that those with similar structural motifs to our compound exhibited enhanced cytotoxicity in glioblastoma models compared to traditional chemotherapeutics . These findings underscore the importance of structural modifications in enhancing biological activity.

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